molecular formula C23H27N3O2 B2622129 4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899972-16-8

4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2622129
CAS No.: 899972-16-8
M. Wt: 377.488
InChI Key: PRPHLCHWMGPFBC-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring and a phenolic substituent.

Properties

IUPAC Name

4-(1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16(2)25-13-11-23(12-14-25)26-21(19-5-3-4-6-22(19)28-23)15-20(24-26)17-7-9-18(27)10-8-17/h3-10,16,21,27H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPHLCHWMGPFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol , also known by its CAS number 899727-53-8 , is a complex organic molecule with a molecular formula of C23H27N3O2C_{23}H_{27}N_{3}O_{2} and a molecular weight of 377.5 g/mol . This compound has garnered interest in various fields of biological research due to its potential pharmacological applications.

Chemical Structure and Properties

The structure of the compound features a spirocyclic framework that integrates multiple functional groups, contributing to its biological activity. The presence of the phenolic group is particularly noteworthy as it often plays a critical role in biological interactions.

PropertyValue
CAS Number899727-53-8
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound's activity is limited.

Anticancer Potential

Compounds with similar structural features have shown promise in anticancer research. For instance, studies on related pyrazolo[1,5-c][1,3]oxazine derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Further investigations are needed to elucidate the specific pathways affected by this compound.

Neuropharmacological Effects

Given its structural complexity, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems. Initial investigations into related compounds suggest potential anxiolytic or antidepressant effects, warranting further exploration of this compound's impact on mental health disorders.

Study 1: Antimicrobial Efficacy

A study conducted on various phenolic compounds demonstrated that certain derivatives exhibited significant antimicrobial activity. While direct studies on This compound are lacking, it is hypothesized that its structure could confer similar properties based on the behavior of related compounds.

Study 2: Cytotoxicity Assessment

In a comparative analysis of spirocyclic compounds against cancer cell lines (e.g., HeLa and MCF-7), several derivatives showed promising cytotoxic effects with IC50 values in the micromolar range. Although specific data for this compound is not yet available, it aligns with the observed trends in similar chemical classes.

Conclusion and Future Directions

The biological activity of This compound remains an area ripe for exploration. Its structural characteristics suggest potential applications in antimicrobial and anticancer therapies as well as neuropharmacology.

Future research should focus on:

  • In vitro and in vivo studies to assess the biological activity comprehensively.
  • Mechanistic studies to understand how this compound interacts at the molecular level.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

Comparison with Similar Compounds

Research Implications

  • The isopropyl-piperidine moiety in the target compound may improve metabolic stability compared to propyl or unsubstituted analogs .
  • The phenolic hydroxyl group could enhance solubility but may require protection (e.g., acetylation) to prevent rapid clearance .
  • Structural hybridization (e.g., merging spiro-oxazine with sulfonamide groups) could yield dual-action inhibitors targeting both enzymes and microbial pathways.

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